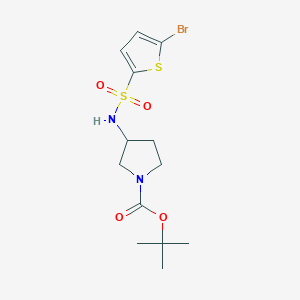

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based compound featuring a brominated thiophene sulfonamide moiety. Its enantiomers, (R)- and (S)-forms, are commercially available with 95% purity and are stored under dry conditions at 2–8°C . The compound’s molecular formula is C₁₃H₁₉BrN₂O₄S₂, with a molecular weight of 411.34 g/mol .

Properties

IUPAC Name |

tert-butyl 3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)16-7-6-9(8-16)15-22(18,19)11-5-4-10(14)21-11/h4-5,9,15H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRXVLNIBDVDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate generally involves:

- Formation of the pyrrolidine-1-carboxylate scaffold, typically protected with a tert-butyl carbamate (Boc) group.

- Introduction of the sulfonamide functionality via sulfonylation of the pyrrolidine nitrogen with a 5-bromothiophene-2-sulfonyl chloride or equivalent sulfonylating agent.

- Use of suitable protecting groups and purification steps to obtain the final compound with high purity.

Detailed Preparation Methods

Synthesis of Pyrrolidine-1-carboxylate Intermediate

The pyrrolidine ring is commonly prepared or obtained as a Boc-protected pyrrolidine-1-carboxylate. This intermediate can be synthesized via:

- Alkylation or ring-closure reactions starting from appropriate amino acid derivatives or amino alcohols.

- Protection of the pyrrolidine nitrogen with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

For example, tert-butyl (2S)-2-aminopyrrolidine-1-carboxylate can be synthesized by Boc protection of (S)-pyrrolidine-2-amine.

Preparation of 5-Bromothiophene-2-sulfonyl Chloride

The sulfonyl chloride derivative is prepared from 5-bromothiophene by sulfonation followed by chlorination:

- Brominated thiophene (5-bromothiophene) is sulfonated at the 2-position to yield 5-bromothiophene-2-sulfonic acid.

- The sulfonic acid is then converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

This sulfonyl chloride is a key electrophile for sulfonamide formation.

Sulfonamide Formation

The core step involves coupling the Boc-protected pyrrolidine with 5-bromothiophene-2-sulfonyl chloride in the presence of a base:

- The Boc-protected pyrrolidine (amine) is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.

- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed.

- The sulfonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The mixture is stirred for several hours to complete the sulfonamide bond formation.

- The reaction mixture is then worked up by aqueous extraction, drying, and purification by column chromatography.

This step yields this compound.

Representative Experimental Procedure

Based on analogous sulfonamide syntheses involving pyrrolidine and bromothiophene sulfonyl derivatives (see related pyrrolidine sulfonamides in literature):

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Boc protection of pyrrolidine amine | Pyrrolidine-2-amine + Boc2O, base, solvent (e.g., dichloromethane), room temp | Boc-protected pyrrolidine-1-carboxylate |

| 2. Preparation of sulfonyl chloride | 5-bromothiophene-2-sulfonic acid + SOCl2, reflux | 5-bromothiophene-2-sulfonyl chloride |

| 3. Sulfonamide coupling | Boc-pyrrolidine + sulfonyl chloride + triethylamine, DCM, 0–5 °C to room temp | This compound |

Analytical Data and Purification

- Purification is typically performed by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

- The compound is characterized by NMR (1H, 13C), mass spectrometry (ESI-MS), and melting point determination.

- Typical yields for such sulfonamide coupling reactions range from 40% to 80%, depending on reaction conditions and purification efficiency.

Research Discoveries and Optimization Insights

- The pyrrolidine core provides a rigid scaffold with reduced conformational flexibility compared to piperidine, allowing selective interactions in biological targets.

- Sulfonamide formation is sensitive to reaction temperature and base choice; low temperatures and non-nucleophilic bases improve selectivity and yield.

- Protecting groups such as Boc are stable under sulfonylation conditions and facilitate purification.

- Analogous compounds with different sulfonyl groups have been synthesized using similar methods, confirming the robustness of this approach.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrrolidine protection | Boc2O, base (e.g., triethylamine), DCM, RT | Standard amine protection |

| Sulfonyl chloride prep | SOCl2, reflux | Converts sulfonic acid to sulfonyl chloride |

| Sulfonamide coupling | Boc-pyrrolidine + sulfonyl chloride, Et3N, DCM, 0–5 °C to RT | Controlled addition improves yield |

| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | Yields 40–80% |

| Characterization | NMR, MS, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, leading to debromination or desulfonation.

Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

Substitution: Nucleophiles like amines or thiols, often under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated or desulfonated derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Biological Probes: Used in the design of probes for studying biological pathways.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Variants

The compound exists as two enantiomers:

Both enantiomers share identical molecular formulas and weights but differ in stereochemistry, which may influence biological activity or crystallization behavior.

Pyridine-Based Analogs

Two pyridine-containing analogs from the Catalog of Pyridine Compounds are structurally comparable:

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Substituents : Pyridine ring with bromo, dimethoxymethyl, and ether-linked pyrrolidine.

- Key differences : Replacement of thiophene with pyridine introduces a nitrogen atom, altering electronic properties. The dimethoxymethyl group may enhance solubility compared to the sulfonamido group.

5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Substituents : tert-Butyldimethylsilyl (TBS) ether and methoxy groups on pyridine.

- Key differences : The TBS group improves stability toward nucleophilic attack but complicates deprotection steps. The absence of a sulfonamide reduces hydrogen-bonding capacity.

Pyrrolidine/Piperidine Derivatives with Amino Substituents

- tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS 887587-20-4) Substituents: Propylamino group instead of sulfonamido-thiophene. Key differences: The primary amine enables nucleophilic reactions (e.g., acylations), while the sulfonamido group in the target compound offers hydrogen-bonding and rigidity.

Physicochemical Properties

Research and Database Considerations

- SHELX software is widely used for refinement .

Biological Activity

tert-Butyl 3-(5-bromothiophene-2-sulfonamido)pyrrolidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrrolidine ring, a sulfonamide group, and a bromothiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H19BrN2O4S2, with a molecular weight of approximately 439.39 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19BrN2O4S2 |

| Molecular Weight | 439.39 g/mol |

| CAS Number | 1261235-40-8 |

| Functional Groups | Pyrrolidine, Sulfonamide, Bromothiophene |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Interaction : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The bromothiophene moiety may facilitate π-π interactions with aromatic residues in receptors, enhancing binding affinity.

- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting potential antibacterial properties.

Biological Activity Studies

Recent studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has indicated that compounds containing thiophene and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds with related structures have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives exhibited COX-2 inhibitory activity with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac . This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated several pyrrole-based compounds for their antibacterial activity against various strains. Compounds similar to this compound were found to inhibit bacterial growth effectively, indicating potential therapeutic applications in treating infections .

- Inflammation Model Testing : In a carrageenan-induced rat paw edema model, related compounds demonstrated significant reduction in inflammation markers compared to control groups. This highlights the potential for developing new anti-inflammatory agents based on the structure of this compound .

Q & A

Q. How does the compound’s logP affect its solubility in biological assay buffers?

- Methodological Answer : Calculate logP using ChemDraw (estimated ~3.5). For aqueous solubility <1 mg/mL, prepare stock solutions in DMSO (10 mM) and dilute in PBS (final DMSO ≤0.1%). Confirm stability via LC-MS over 24 h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.